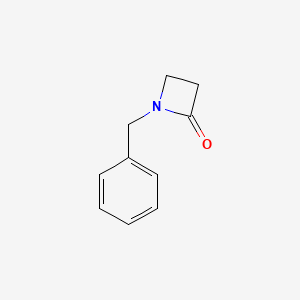

1-Benzylazetidin-2-one

Description

Significance of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, such as azetidines and their derivatives, are crucial in organic and medicinal chemistry. rsc.orgrsc.orgnumberanalytics.com Their unique chemical reactivity, largely dictated by ring strain, makes them valuable intermediates for creating more complex molecular architectures. rsc.orgnumberanalytics.com These structures are found in various natural products and synthetic compounds with important biological activities. researchgate.net The presence of a heteroatom like nitrogen within the strained ring imparts distinct properties that chemists can exploit for targeted synthesis. numberanalytics.com

Overview of Azetidin-2-one (B1220530) as a Strained Ring System

The azetidin-2-one, or β-lactam, ring is characterized by significant ring strain, which is a consequence of its four-membered cyclic structure. nih.govrsc.org This inherent strain makes the ring susceptible to opening, a property that is fundamental to the biological activity of β-lactam antibiotics and a key feature exploited in synthetic chemistry. nih.gov The reactivity of the azetidin-2-one ring can be influenced by substituents on the ring, which can modulate its stability and susceptibility to nucleophilic attack. sciencescholar.us

The stability of the azetidine (B1206935) ring lies between that of the highly reactive aziridines and the more stable pyrrolidines, providing a balance of reactivity and handleability. rsc.orgrsc.org This has made the azetidin-2-one scaffold a privileged structure in drug discovery, extending beyond antibiotics to other therapeutic areas. nih.gov

Scope and Focus of 1-Benzylazetidin-2-one in Contemporary Research

This compound serves as a key intermediate in various synthetic pathways. The benzyl (B1604629) group attached to the nitrogen atom is a common protecting group in organic synthesis and its influence on the reactivity and stereochemistry of the azetidin-2-one ring is a subject of research. acs.org For instance, the N-benzyl group has been shown to direct the diastereoselectivity of certain cyclization reactions, leading to a single diastereoisomer. acs.org

Current research often focuses on developing new synthetic methods for creating substituted azetidin-2-ones, where this compound can be a starting material or a key intermediate. nih.gov These efforts aim to access novel compounds with potential biological activities or to develop more efficient and scalable synthetic routes to valuable molecules. uni-regensburg.debeilstein-journals.orgbenthamscience.com The unique structural and electronic properties of this compound make it a valuable tool for chemists exploring new frontiers in organic synthesis. chemimpex.com

Interactive Data Table: Properties of this compound and Related Compounds| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H11NO | 161.20 | 4458-64-4 bldpharm.com |

| 1-Benzylazetidin-3-ol (B1275582) | C10H13NO | 163.22 | 54881-13-9 nih.gov |

| (1-Benzylazetidin-2-yl)methanamine | C11H16N2 | 176.26 | 46193-94-6 chemimpex.com |

| 1-Benzylazetidin-3-one | C10H11NO | 161.20 | 156303-83-2 chemscene.com |

Structure

3D Structure

Properties

CAS No. |

4458-64-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

1-benzylazetidin-2-one |

InChI |

InChI=1S/C10H11NO/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

FYLYJFHGDNQLJJ-UHFFFAOYSA-N |

SMILES |

C1CN(C1=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of the 1 Benzylazetidin 2 One Core

Classical Approaches to Azetidin-2-one (B1220530) Ring Formation

Traditional methods for constructing the azetidin-2-one skeleton have been foundational in organic synthesis. These routes often involve intramolecular cyclization of acyclic precursors.

One of the most fundamental methods for forming the azetidine (B1206935) ring involves the intramolecular cyclization of a preformed chain by the nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org In the context of 1-benzylazetidin-2-one, this can be envisioned by reacting benzylamine (B48309), a primary amine, with a suitable dihalogenated precursor, such as a 4-halobutyryl halide.

A related multi-step approach starts with readily available materials like benzylamine and ethyl 4-bromobutanoate. google.com These can be reacted to form the corresponding N-benzyl-4-bromobutanamide, which is then cyclized under basic conditions to yield the target molecule.

An alternative classical strategy involves starting with a pre-existing azetidine or azetidin-2-one ring and introducing the benzyl (B1604629) group via nucleophilic substitution. For instance, azetidin-2-one itself can be N-benzylated using benzyl bromide in the presence of a base. This method is contingent on the availability of the unsubstituted azetidin-2-one.

More complex variations involve the use of azetidine-2-carboxylic acid derivatives. nih.govthieme-connect.de For example, the synthesis can begin with an azetidine-2-carboxylic acid ester, which is then N-benzylated. semanticscholar.orgrsc.org Subsequent chemical transformations can then be performed to arrive at the target this compound. Research has shown that N-benzylation of compounds like 4-formyloxyazetidin-2-one can be a nearly quantitative process. researchgate.net This highlights the efficiency of attaching the benzyl group to a pre-formed β-lactam ring.

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods, often employing transition metal catalysis or well-established named reactions to construct the this compound core with greater control and efficiency.

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. researchgate.netntnu.edunsf.gov Gold(I) catalysts, in particular, are known to be highly carbophilic, activating carbon-carbon multiple bonds towards nucleophilic attack. d-nb.info This reactivity has been harnessed for the synthesis of β-lactams.

One such approach involves the intramolecular cyclization of N-benzyl-4-amino-2-butynoate derivatives. In this reaction, a gold(I) catalyst activates the alkyne functionality, making it susceptible to intramolecular attack by the nitrogen atom of the benzylamino group. This cyclization event directly leads to the formation of the azetidin-2-one ring system. nih.govrsc.org The efficiency and mild conditions of gold-catalyzed reactions make them an attractive modern alternative to classical methods. nih.govmdpi.com

The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, can also be adapted for the construction of heterocyclic rings. wikipedia.orgmnstate.edumasterorganicchemistry.com While direct application to form this compound is less common, related aza-Wittig reactions are highly relevant. The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound. thieme-connect.com

A key strategy for β-lactam synthesis is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com The imine required for this reaction can be generated in situ via an aza-Wittig reaction. For the synthesis of this compound, the necessary imine would be N-benzylidenemethanamine. This can be reacted with a suitable ketene to form the β-lactam ring. rsc.org While intermolecular aza-Wittig reactions involving the β-lactam carbonyl itself have proven challenging, intramolecular versions have been successful in creating fused heterocyclic systems. thieme-connect.com The versatility of the Wittig and related reactions offers a powerful platform for synthesizing complex lactam structures. sci-hub.sersc.orgresearchgate.net

Modern synthetic routes often prioritize efficiency and the use of inexpensive, readily available starting materials. A practical, multi-step synthesis of this compound can be achieved from benzylamine and ethyl 4-bromobutanoate. google.com The synthesis proceeds through the formation of N-benzyl-4-bromobutanamide, which is subsequently cyclized.

Another multi-step sequence starts from benzylamine and epichlorohydrin (B41342) to produce 1-benzylazetidin-3-ol (B1275582). researchgate.net This intermediate can then be oxidized to the corresponding ketone, 1-benzylazetidin-3-one. While not directly yielding the 2-one isomer, this demonstrates the construction of the core N-benzylazetidine ring from simple precursors, which could then potentially be rearranged or further modified.

The table below summarizes key aspects of the different synthetic approaches discussed.

| Methodology Category | Specific Approach | Key Precursors | Core Reaction Type |

| Classical Approaches | Cyclization of Dihalogenated Precursors | Benzylamine, 4-halobutyryl halide | Intramolecular Nucleophilic Substitution |

| Classical Approaches | Nucleophilic Addition | Azetidin-2-one, Benzyl bromide | N-Alkylation |

| Modern Strategies | Gold-Catalyzed Cyclization | N-benzyl-4-amino-2-butynoate | Intramolecular Hydroamination |

| Modern Strategies | Wittig Reaction-Mediated | Imine (from aza-Wittig), Ketene | [2+2] Cycloaddition (Staudinger) |

| Modern Strategies | Multi-Step Conversion | Benzylamine, Ethyl 4-bromobutanoate | Amidation followed by Cyclization |

Multi-Step Conversions from Readily Available Starting Materials

Synthesis from 2-(Chloromethyl)oxirane and Benzylamine

A common and practical approach for the synthesis of a precursor to this compound, specifically 1-benzylazetidin-3-ol, utilizes the reaction between 2-(chloromethyl)oxirane and benzylamine. nih.govwhiterose.ac.uk This method is often favored in industrial settings due to the commercial availability and relatively low cost of the starting materials. nih.gov

The synthesis begins with the nucleophilic attack of benzylamine on the epoxide ring of 2-(chloromethyl)oxirane. This initial reaction is typically carried out in water at a low temperature (0–5 °C). nih.gov The subsequent intramolecular cyclization to form the azetidine ring is then promoted by a base, such as sodium carbonate, in a solvent like acetonitrile (B52724) under reflux conditions. nih.gov This process yields 1-benzylazetidin-3-ol, which can then be further functionalized. nih.govwhiterose.ac.uk An optimized process for this synthesis has been developed, emphasizing its industrial importance as a route to azetidin-3-ol (B1332694) hydrochloride. acs.org

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |

| 2-(Chloromethyl)oxirane | Benzylamine | 1. Water, 0-5°C; 2. Na2CO3, CH3CN, reflux | 1-Benzylazetidin-3-ol | nih.gov |

Reduction and N-Protection Strategies

Following the synthesis of intermediates like 1-benzylazetidin-3-ol, subsequent reduction and protection steps are often necessary to arrive at the desired this compound or its derivatives. For instance, the hydroxyl group of 1-benzylazetidin-3-ol can be oxidized to a ketone, which can then undergo further reactions.

In some synthetic pathways leading to derivatives, the benzyl group on the nitrogen is removed and replaced with a protecting group, such as a tert-butoxycarbonyl (Boc) group. nih.govwhiterose.ac.uknih.gov This is typically achieved through a reduction reaction to cleave the benzyl group, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. scienceopen.com The resulting azetidine can then be protected with a Boc group, for example, to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. scienceopen.com This protected intermediate is then versatile for further modifications.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the azetidine ring is paramount, as the biological activity of the final molecule often depends on a specific three-dimensional arrangement. Various strategies have been developed to achieve high levels of stereoselectivity in the synthesis of this compound derivatives.

Diastereoselective Cyclization Methodologies

Diastereoselective cyclization reactions are a powerful tool for creating specific stereoisomers. These methods often rely on the inherent stereochemistry of the starting materials or the use of chiral catalysts to guide the formation of the ring in a preferred orientation. For example, radical cascade cyclization has been shown to be an efficient strategy for generating indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org While not directly forming this compound, these principles of diastereoselective cyclization are applicable to the synthesis of complex heterocyclic systems. The stereochemical outcome of such cyclizations can be influenced by factors like the steric bulk of substituents. nih.gov

Chiral Auxiliary-Mediated Approaches

A widely used and reliable method for inducing chirality is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

In the context of β-lactam synthesis, chiral auxiliaries such as (R)-2-phenylglycine have been employed in the condensation of ester enolates and imines to produce 2-azetidinones with a high degree of stereocontrol. scispace.com The chiral auxiliary on the imine component directs the approach of the enolate, leading to the preferential formation of one diastereomer. scispace.com Other notable chiral auxiliaries include oxazolidinones and camphorsultam, which are effective in various asymmetric reactions like aldol (B89426) additions and Michael additions. wikipedia.orgscielo.org.mx The choice of auxiliary can significantly influence the stereoselectivity of the reaction. wikipedia.org

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| (R)-2-Phenylglycine | Ester enolate-imine condensation | Controls absolute stereochemistry of new stereocenters in β-lactam formation. | scispace.com |

| Oxazolidinones | Aldol reactions | Enables stereoselective formation of two contiguous stereocenters. | wikipedia.org |

| Camphorsultam | Aldol and Michael additions | Provides high diastereoselectivity. | wikipedia.org |

| (S)-(Phenylthiomethyl)benzyl | Glycosylations | Ensures stereoselective formation of α-glycosides. | nih.gov |

Stereoselective Additions of Organolithiums to Oxazolinylazetidines

A novel and highly stereoselective route to 2-acylazetidines, which are closely related to 2-azetidinones, involves the addition of organolithiums to N-alkyl-2-oxazolinylazetidines. frontiersin.orgnih.govnih.govresearchgate.net This method demonstrates an unusual reactivity of the C=N double bond of the oxazoline (B21484) ring when reacted with organolithiums in a non-polar solvent like toluene. frontiersin.orgnih.govnih.gov

The reaction proceeds with high regio- and stereoselectivity, leading to the formation of 1,3-oxazolidinyl azetidines in high yields. nih.gov These intermediates can then be readily hydrolyzed under acidic conditions to furnish the desired 2-acylazetidines. frontiersin.orgnih.govnih.gov The high degree of stereoselectivity is supported by DFT calculations and NMR studies, which suggest a model where the nitrogen lone pairs of both the azetidine and oxazoline rings coordinate with the organolithium reagent, directing its addition. frontiersin.orgnih.govnih.gov This approach has been successfully applied to the synthesis of highly enantioenriched 2-acylazetidines starting from chiral, non-racemic N-alkyl-2-oxazolinylazetidines. frontiersin.orgnih.govnih.gov

| Substrate | Reagent | Solvent | Key Outcome | Reference |

| N-Alkyloxazolinylazetidines | Organolithiums | Toluene | Highly regio- and stereoselective addition to the C=N bond. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. mdpi.comjocpr.comsemanticscholar.org These approaches focus on aspects such as the use of greener solvents, renewable starting materials, and more efficient catalytic systems. jocpr.com

In the synthesis of intermediates for compounds like baricitinib, which contains an azetidine moiety, a green and facile procedure has been developed starting from the inexpensive and commercially available 2-(chloromethyl)oxirane and benzylamine. nih.govscienceopen.com This method utilizes water as a solvent in the initial step, which is a significant improvement over many traditional organic solvents that are often toxic and environmentally harmful. nih.govjocpr.com The development of such processes not only reduces the environmental impact but can also lead to more cost-effective and scalable manufacturing. nih.govscienceopen.com The use of catalytic methods, including biocatalysis and recyclable catalysts, further contributes to the greening of pharmaceutical synthesis by improving atom economy and minimizing waste. mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govrsc.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the product, generating no waste. nih.gov In the synthesis of the this compound core, which is a type of β-lactam, strategies are employed to maximize atom economy and reduce waste.

Recent advancements focus on catalytic approaches which are inherently more atom-economical and generate less waste. mdpi.com For instance, the Staudinger reaction, a [2+2] cycloaddition, is a classic method for β-lactam synthesis. nih.gov Innovations in this area aim to reduce the amount of base required from stoichiometric to catalytic quantities, which minimizes waste and simplifies purification. benthamdirect.com Furthermore, the development of photocatalytic methods that use visible light energy to initiate the cyclization of precursors like acrylamides presents a mild and efficient route to β-lactams. mdpi.com

Waste reduction is also achieved through the careful selection of reagents and solvents. For example, processes that result in water-soluble by-products simplify product isolation and waste management. The use of biocatalysis, employing enzymes to perform specific transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods, often proceeding in aqueous media under mild conditions and reducing the generation of hazardous waste. researchgate.net

Key Waste Reduction Approaches in β-Lactam Synthesis:

| Strategy | Description | Benefit |

| Catalysis | Using small amounts of catalysts (e.g., metal-based, organocatalysts, or enzymes) instead of stoichiometric reagents. mdpi.combenthamdirect.com | Reduces the volume of chemical waste and often allows for catalyst recycling. researchgate.net |

| Solvent Selection | Employing greener solvents or solvent-free conditions. mdpi.com | Minimizes volatile organic compound (VOC) emissions and reduces solvent-related waste streams. |

| Process Integration | Combining multiple reaction steps into a one-pot synthesis. | Reduces the need for intermediate purification steps, saving solvents, energy, and minimizing material loss. |

| By-product Management | Designing reactions where by-products are non-hazardous and easily removed, such as water or simple salts. | Simplifies purification and lessens the environmental impact of waste disposal. |

Use of Cost-Effective and Industrially Viable Starting Materials

The economic feasibility of synthesizing this compound on an industrial scale is heavily dependent on the cost and availability of the starting materials. A key strategy involves designing synthetic routes that begin with simple, commercially abundant, and low-cost chemical feedstocks.

A widely adopted and cost-effective approach to constructing the 1-benzylazetidine (B3057175) core involves the reaction of benzylamine with a suitable four-carbon electrophile. acs.orgnih.govscienceopen.com Benzylamine is an inexpensive and readily available primary amine, making it an ideal starting point for introducing the N-benzyl group.

The choice of the four-carbon component is critical for both cost and efficiency. One industrially significant precursor is 2-(chloromethyl)oxirane (more commonly known as epichlorohydrin). nih.gov This compound is a high-volume industrial chemical, and its reaction with benzylamine provides a direct pathway to the azetidine ring system, specifically to 1-benzylazetidin-3-ol, a close structural relative and important intermediate. acs.orgnih.gov The synthesis of related azetidines has been described as a practical and cost-effective method suitable for scale-up production. nih.gov

The table below summarizes key starting materials noted for their cost-effectiveness in the synthesis of the 1-benzylazetidine core structure.

Table of Cost-Effective Starting Materials

| Starting Material | Chemical Class | Role in Synthesis | Rationale for Use |

| Benzylamine | Primary Amine | Source of the nitrogen atom and the benzyl group for the azetidine ring. nih.govscienceopen.com | Low cost, commercially abundant, and highly reactive for nucleophilic addition. acs.orgscienceopen.com |

| 2-(Chloromethyl)oxirane (Epichlorohydrin) | Epoxide | Provides the three-carbon backbone for the azetidine ring. nih.gov | Inexpensive, high-volume industrial chemical used for building the core heterocyclic structure. |

| β-Amino Acids | Amino Acid | A direct precursor that undergoes intramolecular cyclization to form the azetidin-2-one ring. sioc-journal.cn | Provides a straightforward and often stereocontrolled route to the final β-lactam product. |

Reactivity and Transformation Pathways of 1 Benzylazetidin 2 One

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Nucleus

Ring-opening reactions are characteristic of β-lactams due to the significant ring strain, which facilitates the cleavage of the cyclic amide. nih.gov This reactivity has been extensively utilized in synthesis to produce a range of acyclic and heterocyclic compounds. utrgv.edu

The most common reaction pathway for 1-benzylazetidin-2-one involves nucleophilic attack at the electrophilic carbonyl carbon (C2). This leads to the cleavage of the N1-C2 amide bond, a process that is thermodynamically favorable due to the release of ring strain. utrgv.edukhanacademy.org This reaction produces β-amino acid derivatives, which are valuable building blocks in organic synthesis.

The nucleophilic ring-opening of this compound is highly regioselective. The primary site of attack for most nucleophiles is the carbonyl carbon, resulting in the selective cleavage of the N1-C2 bond. utrgv.edu Cleavage of other ring bonds, such as N1-C4 or C3-C4, is less common under typical nucleophilic conditions. The regioselectivity of ring-opening in related strained heterocycles like aziridines can be controlled by the substituents and the nature of the nucleophile and electrophile. nih.gov

The stereoselectivity of the ring-opening reaction is dependent on the stereochemistry of the substituents present on the azetidin-2-one ring, particularly at the C3 and C4 positions. In the synthesis of β-lactams via the Staudinger reaction, the stereochemical outcome (cis or trans) is influenced by the geometry of the starting imine and ketene (B1206846). nih.gov Similarly, during ring-opening, the stereocenters on the ring direct the approach of the incoming nucleophile and determine the stereochemistry of the resulting acyclic product. For instance, the enzymatic hydrolysis of β-lactams by β-lactamases proceeds via a stereospecific acylation of a serine residue in the active site. biorxiv.org

The susceptibility of the this compound ring to nucleophilic cleavage is significantly influenced by both electronic and steric factors.

Electronic Effects: The nature of the substituent on the nitrogen atom plays a crucial role in the rate of ring cleavage. Electron-withdrawing groups on the nitrogen atom accelerate hydrolysis by making the carbonyl carbon more electrophilic. utrgv.edu Conversely, electron-donating groups retard the rate of hydrolysis. The benzyl (B1604629) group on the nitrogen of this compound makes it more susceptible to hydrolysis compared to N-phenyl substituted β-lactams, as the benzyl group is less electron-donating than a phenyl group directly attached to the nitrogen. utrgv.edu

Steric Influences: Steric hindrance around the β-lactam ring can significantly impede the approach of a nucleophile, thereby slowing down the rate of ring cleavage. utrgv.edu More sterically crowded β-lactams are generally hydrolyzed more slowly than less hindered ones. This principle is exploited in the design of β-lactamase inhibitors, where bulky side chains can prevent the efficient hydrolysis of the acyl-enzyme intermediate. biorxiv.org

| N-Substituent on Azetidin-2-one | Electronic Effect | Relative Rate of Hydrolysis |

| Benzyl | Less electron-donating (compared to Phenyl) | Faster |

| Phenyl | Electron-donating (via resonance) | Slower |

| 4-Nitrophenyl | Electron-withdrawing | Faster (than Phenyl) |

| 4-Methoxyphenyl | Electron-donating | Slower (than Phenyl) |

This table illustrates the influence of N-substituents on the rate of hydrolytic ring cleavage of the azetidin-2-one ring, based on findings from related β-lactam structures. utrgv.edu

The primary driving force for the ring-opening reactions of this compound is the substantial ring strain inherent in the four-membered azetidin-2-one core. rsc.orgrsc.org This strain arises from two main factors:

Angle Strain : The internal bond angles of the planar four-membered ring are compressed to approximately 90°, a significant deviation from the ideal sp³ (109.5°) and sp² (120°) bond angles. This deviation creates substantial angle strain. khanacademy.org

Reduced Amide Resonance : In a typical acyclic amide, the nitrogen atom is sp²-hybridized, allowing for effective resonance stabilization through delocalization of the nitrogen's lone pair into the carbonyl π-system. nih.gov In the constrained β-lactam ring, the nitrogen atom is forced into a more pyramidal, sp³-like geometry. nih.gov This geometric constraint hinders orbital overlap, reduces amide resonance stabilization, and consequently increases the ketone-like character and electrophilicity of the carbonyl carbon. acs.orgresearchgate.net

The release of this accumulated strain energy upon ring cleavage provides a strong thermodynamic driving force for the reaction, making the β-lactam ring significantly more reactive than its acyclic amide counterparts. nih.gov The ring strain energy of the parent azetidin-2-one is estimated to be around 97.5 kJ/mol. acs.org

The strained azetidin-2-one ring can serve as a precursor for the synthesis of larger, more stable heterocyclic systems through ring expansion reactions. These transformations typically involve the cleavage of a ring bond followed by the incorporation of new atoms to form a larger ring. For example, β-lactams can be converted into five-membered γ-lactams or six-membered heterocycles. nih.govacs.org A common strategy involves the N-acylation of the lactam to form a reactive N-acyl lactam intermediate, which can then undergo a base-promoted rearrangement and ring expansion. semanticscholar.org Another approach is the conjugate addition/ring expansion (CARE) cascade reaction, which allows for the preparation of medium-sized and macrocyclic lactams from β-lactam-derived imides. semanticscholar.org These methods provide access to valuable heterocyclic scaffolds that can be challenging to synthesize through traditional cyclization methods. organic-chemistry.orgrsc.orgnih.gov

Nucleophilic Ring Opening Reactions

Derivatization and Functionalization Strategies

Beyond ring-opening, this compound can be modified through various derivatization and functionalization reactions, allowing for the synthesis of a diverse array of substituted β-lactams. These strategies are crucial for modulating the biological and chemical properties of the β-lactam scaffold. nih.govnih.gov

Key functionalization strategies include:

C3-Functionalization : The protons at the C3 position are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position.

C-H Functionalization : Modern catalytic methods enable the direct functionalization of C-H bonds. Asymmetric intramolecular C-H functionalization reactions, often catalyzed by transition metals like rhodium, can be used to synthesize stereochemically defined cis-β-lactams from appropriate precursors. rsc.orgresearchgate.net

Heck Coupling : For β-lactams containing a suitable functional group, such as an α-methylene group, palladium-catalyzed Heck coupling reactions can be employed to attach aryl or vinyl substituents, further diversifying the molecular structure. rsc.org

N-Debenzylation : The N-benzyl group serves as a common protecting group in β-lactam chemistry. It can be readily removed via catalytic hydrogenolysis (e.g., using H₂/Pd-C) to yield the N-unsubstituted β-lactam. This N-H functionality can then be used for further derivatization, such as acylation or alkylation, to introduce different substituents at the N1 position. nih.gov

These derivatization strategies highlight the utility of this compound not just as a source of β-amino acids via ring cleavage, but also as a versatile scaffold for constructing more complex and functionally diverse molecules. nih.gov

Alpha-Alkylation of Azetidine-2-carbonitriles

The introduction of substituents at the α-position to the carbonyl group of the azetidin-2-one ring is a valuable transformation for creating more complex derivatives. One effective method to achieve this is through the α-alkylation of related azetidine-2-carbonitriles.

Detailed research by Tayama and Nakanome has demonstrated the base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles. tandfonline.com While their work focused on N-((S)-1-arylethyl)azetidine-2-carbonitriles, the principles are applicable to this compound analogues. The process involves the deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a nitrile enolate. This enolate then acts as a nucleophile, reacting with an electrophile, like benzyl bromide, to introduce an alkyl group at the α-position.

A key aspect of this methodology is the use of an N-borane complex of the azetidine-2-carbonitrile (B3153824). This complexation enhances the stereoselectivity of the alkylation process. For instance, the treatment of a diastereomerically pure borane (B79455) N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA at -78 °C, followed by the addition of benzyl bromide, resulted in a highly diastereoselective α-benzylation. tandfonline.comnih.gov The major product was formed in a 72% yield, while the minor diastereomer was produced in only a 2% yield. tandfonline.comnih.gov This high degree of stereocontrol is attributed to the steric influence of the N-substituent and the borane group, which directs the approach of the electrophile.

The general reaction scheme for the α-alkylation of an N-substituted azetidine-2-carbonitrile is presented below:

Reaction Scheme for Diastereoselective α-Alkylation

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | 1. LDA (1.2 equiv) 2. Benzyl bromide (1.3 equiv) | -78 °C to room temperature | α-benzylated (2S,1'S)-5ba | 72% |

Following the alkylation, the N-substituent, such as the (S)-1-(4-methoxyphenyl)ethyl group, can be removed using trifluoroacetic acid (TFA), yielding the corresponding optically active 2-substituted azetidine-2-carbonitriles. tandfonline.com This two-step sequence provides a valuable route to chiral α-functionalized azetidine (B1206935) derivatives.

Addition Reactions to C=N Bonds in Azetidine Derivatives

The addition of nucleophiles to carbon-nitrogen double bonds (imines) is a fundamental reaction in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. However, within the context of pre-formed this compound scaffolds, the presence of an endocyclic C=N bond (as in a 2-iminoazetidine) is not a common structural motif, and consequently, addition reactions to such a bond are not extensively documented in the chemical literature.

The reactivity of imines, in general, is characterized by the electrophilicity of the carbon atom of the C=N bond, which is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates, and hydrides. Such reactions are pivotal in the synthesis of amines and their derivatives.

While direct examples on 1-benzyl-2-iminoazetidin-2-one are scarce, the reactivity of related azetine compounds, which are four-membered rings containing a C=N double bond, can provide some insight. 1-Azetines, which have an endocyclic imine, undergo hydride reduction with reagents like lithium aluminum hydride (LiAlH4) to furnish the corresponding saturated azetidines. They can also react with organometallic reagents at the imine bond.

It is important to distinguish these reactions from the well-established Staudinger synthesis, which is a [2+2] cycloaddition between a ketene and an imine to form the azetidin-2-one ring. In the Staudinger reaction, the imine is an external reagent, not part of an existing azetidine ring.

Transformations at the Benzyl Substituent

The N-benzyl group in this compound can be viewed as a protecting group for the nitrogen atom, and its removal (debenzylation) is a key transformation for the synthesis of N-unsubstituted β-lactams. These N-H azetidinones are important precursors for the synthesis of a variety of biologically active compounds.

Several methods are available for the debenzylation of N-benzyl amides and lactams. One common approach is catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., palladium on carbon or palladium hydroxide (B78521) on carbon) and a source of hydrogen. However, the efficiency of this method can be substrate-dependent, and sometimes requires harsh conditions such as high pressure or the addition of acid. For instance, the debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives was found to be facilitated by the addition of acetic acid.

Oxidative debenzylation offers an alternative to hydrogenolysis. A method utilizing alkali metal bromides (like NaBr) in the presence of an oxidant such as Oxone has been reported for the debenzylation of N-benzyl amides. This reaction proceeds through the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is then oxidized and hydrolyzed to cleave the N-benzyl group, yielding the corresponding amide and benzaldehyde. This method is advantageous due to its mild conditions and avoidance of transition metal catalysts.

Comparison of Debenzylation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C or Pd(OH)2/C, H2 | Room temperature to 60 °C, atmospheric to high pressure | Well-established, often clean |

| Acid-Facilitated Hydrogenolysis | Pd(OH)2/C, H2, Acetic Acid | 60 °C, atmospheric pressure | Effective for challenging substrates |

Cycloaddition Reactions Involving Azetidin-2-one Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic molecular architectures. The azetidin-2-one ring can participate in such reactions, either as a component of the diene or the dienophile, leading to the formation of more complex fused or spirocyclic systems.

The most prominent cycloaddition reaction associated with azetidin-2-ones is the Staudinger [2+2] cycloaddition, which, as mentioned earlier, is a method for the synthesis of the β-lactam ring itself from a ketene and an imine.

However, once the azetidin-2-one ring is formed, it can be further functionalized to participate in other types of cycloadditions. For example, an azetidin-2-one with an appended diene system can undergo a Diels-Alder [4+2] cycloaddition. Research has shown that 3-butadienyl-azetidin-2-ones can react with dienophiles such as diazene (B1210634) derivatives in a hetero-Diels-Alder reaction. These reactions have been found to be highly diastereo- and π-facially selective, leading to the formation of β-lactam-tethered 3,6-dihydro-pyridazines in good yields. The stereochemical outcome is influenced by the existing stereocenters on the azetidin-2-one ring.

Photochemical [2+2] cycloadditions are another class of reactions that can involve the azetidin-2-one scaffold. The aza Paternò–Büchi reaction, which is the photocycloaddition of an imine and an alkene, is a direct method for synthesizing azetidines. While this reaction typically forms the four-membered ring, derivatives of azetidin-2-one can be designed to participate in intramolecular photocycloadditions to create fused ring systems. Furthermore, recent advancements have utilized visible-light-mediated rearrangements in conjunction with [2+2] cycloadditions with imines to afford substituted β-lactams in high yield and with excellent diastereoselectivity.

Examples of Cycloaddition Reactions Involving Azetidin-2-one Derivatives

| Cycloaddition Type | Reactants | Product Type |

|---|---|---|

| Hetero-Diels-Alder [4+2] | 3-Butadienyl-azetidin-2-one, Diazene derivative | β-Lactam-tethered 3,6-dihydro-pyridazine |

These cycloaddition strategies significantly expand the synthetic utility of the this compound core, allowing for the creation of a wide array of complex heterocyclic compounds.

Mechanistic Investigations of Reactions Involving 1 Benzylazetidin 2 One

Elucidation of Reaction Mechanisms in Ring Formation

The formation of the four-membered azetidinone ring is a key synthetic challenge, often driven by the need to overcome ring strain. The most common and mechanistically well-studied method for synthesizing 2-azetidinones is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine.

The mechanism is generally accepted to be a two-step process rather than a concerted [π2s+π2a] pathway, which is geometrically difficult. mdpi.com The reaction initiates with the nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene. This step leads to the formation of a zwitterionic intermediate. The subsequent step involves the conrotatory ring closure of this intermediate, where the enolate attacks the iminium ion to form the C(3)-C(4) bond of the β-lactam ring. mdpi.com The stereochemistry of the final product is often determined during this ring-closing step.

Another significant approach to azetidine (B1206935) ring formation is through intramolecular C-H amination reactions. For instance, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been developed for synthesizing functionalized azetidines. rsc.org The mechanism of this reaction involves a Pd(IV) intermediate. An oxidant promotes the formation of an alkyl-Pd(IV) species, which then undergoes reductive elimination to form the azetidine ring. rsc.org While this has been demonstrated for azetidines, similar principles can be applied to the synthesis of the azetidinone core structure.

| Ring Formation Method | Key Intermediate | Description of Key Mechanistic Step |

| Staudinger Cycloaddition | Zwitterionic Intermediate | Nucleophilic attack of the imine nitrogen on the ketene carbon, followed by conrotatory ring closure. mdpi.com |

| Intramolecular C-H Amination | Alkyl-Pd(IV) Species | Reductive elimination from a palladium(IV) center to form the C-N bond of the azetidine ring. rsc.org |

Mechanistic Pathways of Ring Opening and Rearrangement Reactions

The inherent ring strain of the azetidin-2-one (B1220530) core makes it susceptible to various ring-opening and rearrangement reactions. rsc.org These transformations are often initiated by nucleophilic attack at the carbonyl carbon or by activation with acids, leading to cleavage of one of the ring bonds. The specific pathway followed depends heavily on the reaction conditions and the nature of the substituents.

Rearrangement reactions can occur when a molecule's carbon skeleton is reconfigured to yield a structural isomer. slideshare.net In many cases, these reactions proceed through carbocation intermediates, where a substituent migrates from one atom to another (a 1,2-shift) to form a more stable carbocation. bdu.ac.inmasterorganicchemistry.com Such rearrangements can accompany substitution and elimination reactions. masterorganicchemistry.com

While ionic pathways are common, reactions involving radical intermediates offer alternative mechanistic routes. In the context of nitrogen-containing heterocycles, radical rearrangements like the Hofmann–Löffler–Freytag (HLF) reaction are well-established for forming five-membered pyrrolidine (B122466) rings. This reaction proceeds through the generation of an N-centered radical, followed by an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a C-centered radical, which then cyclizes.

Analogous pathways can be envisioned for the rearrangement of substituted azetidinones. The generation of a radical at a position α to the nitrogen or on a substituent could initiate a sequence of events, including ring expansion or fragmentation. For example, a radical generated on the benzyl (B1604629) group of 1-benzylazetidin-2-one could potentially interact with the strained ring. The detection and characterization of such transient radical intermediates can be achieved through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping. nih.gov Computational studies using Density Functional Theory (DFT) can also provide insights into the feasibility and energy barriers of proposed radical-mediated rearrangement pathways. nih.gov

| Radical Reaction Type | Initiation | Key Mechanistic Step | Potential Outcome for Azetidinone |

| Hofmann–Löffler–Freytag Analogue | N-centered radical generation (e.g., from N-halo precursor) | Intramolecular Hydrogen Atom Transfer (HAT) | Ring expansion or functionalization of side chain |

| Fragmentation | Radical generation on a side chain | β-scission of the azetidinone ring | Ring-opened products |

Carbocation intermediates are central to many ring-opening and substitution reactions of strained heterocycles. For azetidin-2-ones, acid-catalyzed reactions can lead to the formation of a cationic intermediate. The polymerization of related heterocycles, such as 1,3-benzoxazines, proceeds through a cationic ring-opening pathway where the heteroatoms stabilize the formed cation. mdpi.com

A similar mechanism can be proposed for this compound. Protonation of the carbonyl oxygen or the nitrogen atom can facilitate the cleavage of a C-N or C-C bond in the ring, generating a carbocation. This carbocationic species is then susceptible to attack by nucleophiles. For example, protonation of the nitrogen atom could lead to the cleavage of the N1-C4 bond, forming an acylium ion and a secondary carbocation on the β-carbon. Alternatively, protonation of the carbonyl oxygen could weaken the N1-C2 bond. The stability of the resulting carbocation is a critical factor; for instance, a phenyl group at the C4 position could stabilize an adjacent positive charge, influencing the regioselectivity of ring opening. mdpi.com These cationic pathways are fundamental in understanding acid-catalyzed hydrolysis and other substitution reactions of the β-lactam ring.

| Cation Formation Site | Initiating Step | Resulting Intermediate | Subsequent Reaction |

| Nitrogen Atom | Protonation or Lewis acid coordination | Cleavage of N1-C4 or N1-C2 bond to form a carbocationic species | Nucleophilic attack leading to ring-opened product |

| Carbonyl Oxygen | Protonation or Lewis acid coordination | Weakening of adjacent ring bonds, facilitating cleavage | Ring opening or rearrangement |

Role of Specific Catalysts and Reagents in Reaction Control

The outcome of reactions involving this compound can be precisely controlled through the strategic use of catalysts and reagents. Catalysts can increase the rate of a chemical reaction without being consumed, often by providing an alternative reaction pathway with a lower activation energy. prezi.com

In the synthesis of the azetidinone ring, chiral Lewis acid catalysts are employed to achieve enantioselectivity. nih.gov For example, 1,3,2-oxazaborolidines, upon activation by another Lewis acid like aluminum bromide, can coordinate to a reactant, polarizing bonds and increasing the Lewis acidity of the catalyst's boron atom. nih.gov This coordination creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

In ring-opening reactions, the choice of reagent dictates the nature of the product. Strong nucleophiles will typically attack the carbonyl carbon, leading to acyl-nitrogen bond cleavage. However, the use of specific catalysts can alter this reactivity. For instance, copper catalysts have been shown to be effective in various cycloaddition reactions to form triazoles. nih.gov In the context of azetidinones, a metal catalyst could coordinate to the nitrogen or oxygen atom, activating the ring towards a specific type of transformation that might not occur under uncatalyzed conditions.

Furthermore, reagent-controlled divergent synthesis allows for the creation of different product scaffolds from a common intermediate by simply changing the reagents or reaction conditions. This principle is highly valuable in synthetic chemistry, enabling access to diverse molecular architectures from a single starting material.

| Catalyst/Reagent Type | Role | Example Application | Mechanistic Impact |

| Chiral Lewis Acid (e.g., activated oxazaborolidine) | Enantioselective control | Asymmetric Staudinger cycloaddition | Creates a chiral pocket, directing stereochemical outcome. nih.gov |

| Metal Catalyst (e.g., Copper, Palladium) | Activation of substrates, enabling new pathways | Catalytic ring-opening or cross-coupling reactions | Coordination to heteroatoms activates the ring or facilitates oxidative addition/reductive elimination cycles. rsc.orgnih.gov |

| Cyclodehydrating Agent | Promoting ring closure | Synthesis of related heterocycles | Facilitates the elimination of water to drive cyclization reactions. |

Computational and Theoretical Studies on 1 Benzylazetidin 2 One

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net For a molecule like 1-Benzylazetidin-2-one, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional structure of the molecule at its lowest energy state. nih.gov Furthermore, DFT can be used to compute spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the elucidated structure. nih.gov Hirshfeld surface analysis, often used in conjunction with DFT, can reveal details about intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net However, no specific studies applying DFT for the structural elucidation of this compound have been found.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For this compound, which possesses a strained four-membered β-lactam ring, such models could predict sites susceptible to nucleophilic or electrophilic attack. Methods based on DFT can be used to calculate molecular orbital energies (such as HOMO and LUMO) and electrostatic potential maps, which help identify reactive centers. researchgate.net Computational tools can predict the outcomes of reactions, such as cycloadditions or ring-opening reactions, by calculating the activation energies for different possible pathways. researchgate.net These predictions are crucial for designing synthetic routes and understanding reaction mechanisms. nih.govsemanticscholar.org Despite the general utility of these methods for β-lactams, specific predictive models for the reactivity and regioselectivity of this compound are not described in the located literature. nih.goveurekaselect.com

Analysis of Nitrogen Inversion Dynamics and Conformational Isomerism

The nitrogen atom in the azetidinone ring of this compound is part of a strained, non-planar system. This environment influences the dynamics of nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. Computational studies can model the energy barrier associated with this inversion. researchgate.net Such studies often reveal that the barrier height is influenced by the nature of the substituent on the nitrogen atom and the geometry of the ring. nih.gov Additionally, the benzyl (B1604629) group attached to the nitrogen can rotate, leading to different conformational isomers. Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. These analyses are vital for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. Unfortunately, specific computational analyses of nitrogen inversion and conformational isomerism for this compound are absent from the available scientific record.

Elucidation of Transition States and Reaction Energy Profiles

Understanding a chemical reaction's mechanism involves identifying the transition states and intermediates that connect reactants to products. youtube.comchemguide.co.uk A reaction energy profile is a diagram that plots the energy of the system against the reaction coordinate, mapping out the energy changes throughout the reaction. wikipedia.org The peaks on this profile correspond to transition states—the highest energy points along the reaction pathway—while valleys represent stable intermediates. researchgate.netresearchgate.net For reactions involving this compound, such as its hydrolysis or reactions with other nucleophiles, computational chemistry can be used to locate the geometric structures of the transition states and calculate their energies. acs.org This information reveals the activation energy of the reaction, which is a key determinant of the reaction rate. By mapping the entire energy profile, chemists can gain a deep understanding of the reaction mechanism, including whether it proceeds in a single step or through multiple intermediates. acs.org However, specific studies detailing the transition states and reaction energy profiles for reactions of this compound have not been identified.

Applications of 1 Benzylazetidin 2 One and Its Derivatives in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral azetidine (B1206935) derivatives are highly sought-after building blocks in medicinal chemistry and drug discovery due to their ability to introduce conformational rigidity and novel three-dimensional structures into molecules. While direct applications of enantiomerically pure 1-benzylazetidin-2-one are emerging, its structural motif is central to the synthesis of more complex chiral entities. The synthesis of homochiral compounds from non-chiral starting materials often employs chiral metal catalysts and related methodologies, highlighting the importance of chiral synthons like derivatives of this compound. nih.gov The pharmaceutical industry's increasing demand for single-enantiomer drugs underscores the need for versatile chiral intermediates. nih.gov

The strategic placement of substituents on the azetidine ring allows for the stereocontrolled synthesis of a wide array of compounds. For instance, the asymmetric synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives has been achieved from common chiral precursors, demonstrating the utility of stereodefined cyclic systems in building complex heterocyclic frameworks. nih.gov The principles used in these syntheses can be extrapolated to the use of chiral this compound derivatives, where the benzyl (B1604629) group can be later removed to provide a secondary amine for further functionalization, and the lactam carbonyl offers a handle for various transformations.

| Precursor Type | Synthetic Target | Key Methodologies |

| Chiral Azetidine Derivatives | Complex Chiral Molecules | Asymmetric catalysis, Stereoselective transformations |

| Polyhydroxylated Pyrrolizidines | Indolizidinone and Quinolizidinone Derivatives | Dihydroxylation, Ring-closing metathesis |

Precursor to Functionalized Azetidines and Azetidinols

This compound is a key precursor for a variety of functionalized azetidines and azetidinols. The reactivity of the four-membered ring, combined with the functionality of the lactam, provides multiple avenues for synthetic modification.

Reduction of the lactam carbonyl group in this compound can lead to the corresponding 1-benzylazetidine (B3057175). This transformation opens up the possibility of accessing a wide range of N-benzylated azetidine derivatives. Furthermore, the azetidine ring itself can be functionalized at various positions. For example, lithiation of N-Boc-3-iodoazetidine has been shown to be a viable method for introducing substituents at the C3 position. A similar strategy could be envisioned for derivatives of this compound.

The synthesis of azetidinols, which are valuable intermediates in organic synthesis, can also be approached using azetidin-2-one (B1220530) scaffolds. Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, have been employed to generate highly strained azetidinols. beilstein-journals.orguni-mainz.de These azetidinols can subsequently undergo ring-opening reactions to produce other functionalized molecules. beilstein-journals.orguni-mainz.de While this method starts from acyclic precursors, the underlying principles of forming and manipulating the azetidine ring are relevant. A plausible route from this compound to an azetidinol (B8437883) could involve α-functionalization followed by reduction of the carbonyl group.

| Starting Material | Product Class | Key Transformation(s) |

| This compound | Functionalized Azetidines | Carbonyl reduction, α-Functionalization |

| α-Aminoacetophenones | Azetidinols | Norrish-Yang cyclization |

| N-Boc-3-iodoazetidine | C3-Functionalized Azetidines | Lithiation and electrophilic quench |

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles

The strained nature of the azetidine ring in this compound makes it an excellent precursor for ring-expansion reactions to generate larger, more complex nitrogen-containing heterocycles. Such transformations are valuable for accessing diverse molecular scaffolds present in many biologically active compounds.

Ring expansion of small, strained heterocycles like aziridines and azetidines is a well-established strategy in heterocyclic synthesis. researchgate.net For instance, the reaction of aziridines with various reagents can lead to the formation of five-, six-, and seven-membered heterocycles. researchgate.net A similar reactivity profile can be anticipated for this compound and its derivatives. For example, treatment with appropriate reagents could induce a ring expansion to yield five-membered lactams (pyrrolidinones) or six-membered lactams (piperidinones). The formal insertion of an aryne into a C-N bond of 1,3-diaza-heterocycles has been shown to result in ring-expanded benzofused N-heterocycles, showcasing a modern approach to ring expansion. qmul.ac.uk

The synthesis of 2-imidazolines has been achieved through the ring expansion of imidoyl chlorides with aziridines, a reaction analogous to the Heine reaction. nih.gov This highlights the utility of strained rings in constructing five-membered heterocycles. The development of methods for the synthesis of nitrogen-containing heterocycles is a significant area of research, with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

| Starting Heterocycle | Target Heterocycle | Reaction Type |

| Aziridines | Azetidines, Pyrroles, Piperidines | Ring Expansion |

| Imidoyl Chlorides and Aziridines | 2-Imidazolines | Ring Expansion |

| 1,3-Diaza-heterocycles | Benzofused N-heterocycles | Aryne Insertion and Ring Expansion |

Role in Total Synthesis of Complex Molecular Architectures

While specific examples of the total synthesis of natural products starting directly from this compound are not yet prevalent in the literature, its potential as a key building block is significant. The total synthesis of complex molecules is a driving force for the development of new synthetic methods and strategies. nih.gov The incorporation of strained rings like azetidines can offer unique synthetic advantages.

The pursuit of synthesizing complex natural products often involves the development of novel and efficient synthetic routes. nih.govkfupm.edu.sa The use of azetidine-containing scaffolds can lead to the construction of unique molecular architectures that are otherwise difficult to access. For example, the synthesis of azaphilone natural products, which are characterized by a pyranoquinone bicyclic core, has been achieved through chemoenzymatic methods. nih.gov

The strategic use of building blocks that introduce specific structural motifs and stereochemistry is a cornerstone of total synthesis. The azetidine ring can serve as a rigid scaffold or as a precursor to other functional groups through ring-opening or rearrangement reactions. As the field of total synthesis continues to evolve, the application of versatile building blocks like this compound and its derivatives is expected to grow, enabling the efficient construction of increasingly complex and biologically active molecules.

| Natural Product Class | Synthetic Strategy | Potential Role of Azetidin-2-ones |

| Alkaloids | Convergent Synthesis | As a chiral amine precursor |

| Polyketides | Chemoenzymatic Synthesis | Introduction of nitrogen and conformational rigidity |

| Terpenes | C-H Functionalization | Scaffold for further elaboration |

Future Perspectives and Emerging Research Directions

Development of Novel Stereocontrolled Synthetic Methods

The biological activity of β-lactam derivatives is intrinsically linked to their stereochemistry. Consequently, a primary focus of future research is the development of innovative and highly efficient stereocontrolled synthetic methods for 1-Benzylazetidin-2-one and its analogues. While classical methods like the Staudinger ketene-imine cycloaddition have been instrumental, contemporary efforts are geared towards catalytic and asymmetric approaches that offer superior control over the three-dimensional architecture of the molecule.

Recent breakthroughs in transition-metal catalysis, organocatalysis, and biocatalysis are paving the way for novel strategies to access enantiomerically pure β-lactams. For instance, the use of chiral catalysts in [2+2] cycloaddition reactions is a promising avenue for inducing high levels of stereoselectivity. uniba.itnih.gov These methods often operate under mild conditions and with low catalyst loadings, aligning with the principles of green chemistry.

Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are being explored to construct the azetidin-2-one (B1220530) core with defined stereocenters in a highly atom- and step-economical fashion. The development of novel chiral auxiliaries and reagents that can be easily introduced and subsequently removed will also continue to be a significant area of investigation, offering a practical approach to asymmetric synthesis. rsc.org The overarching goal is to establish a diverse toolbox of synthetic methodologies that can be tailored to produce specific stereoisomers of this compound derivatives with high fidelity, thereby facilitating the exploration of their structure-activity relationships.

| Method | Catalyst/Auxiliary | Key Features |

| Asymmetric [2+2] Cycloaddition | Chiral Lewis acids, organocatalysts | High enantioselectivity, mild reaction conditions. |

| Cascade Reactions | Transition metal complexes | High atom and step economy, rapid construction of molecular complexity. |

| Chiral Auxiliary-Mediated Synthesis | Removable chiral groups | Reliable stereocontrol, applicable to a wide range of substrates. |

| Biocatalysis | Enzymes (e.g., lipases, amidases) | High stereospecificity, environmentally benign conditions. |

Exploration of New Reactivity Modes and Transformation Pathways

The inherent ring strain of the azetidin-2-one core in this compound makes it a versatile intermediate for further chemical transformations. uniba.it Future research will undoubtedly focus on uncovering and harnessing new modes of reactivity and developing novel transformation pathways to access a wider array of complex molecular architectures.

Ring-opening reactions of the β-lactam are a particularly fruitful area of exploration. uniba.it By selectively cleaving the amide bond or other bonds within the four-membered ring, a variety of functionalized acyclic compounds, such as β-amino acids and their derivatives, can be synthesized. uniba.it The development of new catalytic systems that can control the regioselectivity and stereoselectivity of these ring-opening processes is a key objective.

Beyond ring-opening, the functionalization of the azetidin-2-one scaffold at various positions (C3, C4, and the N-benzyl group) will continue to be a major research theme. The development of novel C-H activation methodologies, for example, could enable the direct introduction of substituents onto the β-lactam ring, bypassing the need for pre-functionalized starting materials. Furthermore, the exploration of cycloaddition reactions where the azetidin-2-one acts as a dienophile or dipolarophile could lead to the synthesis of novel fused and spirocyclic β-lactam systems with unique three-dimensional structures. nih.govresearchgate.net

| Transformation Type | Description | Potential Products |

| Catalytic Ring-Opening | Selective cleavage of the β-lactam ring. | β-amino acids, peptides, other acyclic compounds. |

| C-H Functionalization | Direct introduction of functional groups at C3 or C4. | Substituted azetidin-2-ones with enhanced properties. |

| [n+2] Cycloadditions | Reaction of the β-lactam as a 2-atom component. | Fused and spirocyclic β-lactam derivatives. |

| Radical Reactions | Transformations involving radical intermediates. | Novel functionalized azetidin-2-one structures. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are increasingly influencing the way organic chemists approach the preparation of valuable compounds. The integration of flow chemistry with the synthesis of this compound represents a significant step towards developing more environmentally friendly and efficient manufacturing processes. rsc.orgdrugdiscoverytrends.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages. njbio.com These include enhanced heat and mass transfer, improved reaction control and safety, and the potential for automation and scalability. njbio.com For the synthesis of this compound, flow processes could enable the use of highly reactive intermediates and hazardous reagents with greater control, potentially leading to higher yields and purities. nih.govacs.org

Moreover, the adoption of sustainable practices, such as the use of greener solvents, renewable starting materials, and catalytic methods, will be crucial. rsc.org Research into solvent-free reaction conditions or the use of benign solvent systems like water or supercritical fluids will be a key focus. The development of catalytic cycles that minimize waste and allow for catalyst recycling will also be paramount. The synergy between flow chemistry and sustainable synthesis principles holds the promise of transforming the production of this compound and other β-lactams into a more economical and ecologically responsible endeavor.

| Sustainable Approach | Benefit for this compound Synthesis |

| Flow Chemistry | Improved safety, higher yields, easier scalability, better process control. |

| Green Solvents | Reduced environmental impact, improved worker safety. |

| Catalytic Methods | Increased atom economy, reduced waste, potential for catalyst recycling. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |

Advanced Computational Design and Prediction of Azetidin-2-one Derivatives

The advent of powerful computational tools has revolutionized the field of drug discovery and materials science. In the context of this compound, advanced computational modeling and predictive studies are set to play an increasingly important role in the rational design of novel derivatives with tailored properties.

Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the structure, reactivity, and electronic properties of this compound and its analogues. These methods can be used to predict the stereochemical outcome of reactions, elucidate reaction mechanisms, and understand the nature of non-covalent interactions that govern molecular recognition processes.

Furthermore, quantitative structure-activity relationship (QSAR) and machine learning models can be developed to predict the biological activity of novel azetidin-2-one derivatives based on their chemical structures. By training these models on existing experimental data, researchers can screen large virtual libraries of compounds and prioritize the synthesis of candidates with the highest probability of success. This in silico approach can significantly accelerate the drug discovery process, reducing the time and cost associated with experimental screening. The integration of computational design with synthetic chemistry will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, leading to the discovery of new molecules with enhanced therapeutic potential.

| Computational Method | Application in Azetidin-2-one Research |

| Density Functional Theory (DFT) | Prediction of reaction outcomes, elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. |

| Machine Learning | High-throughput virtual screening of compound libraries. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.